7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

COX-2 inhibition anti-inflammatory enzyme assay

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (commonly known as Yakuchinone A, CAS 100667-52-5) is a naturally occurring linear diarylheptanoid isolated primarily from the fruits of Alpinia oxyphylla. Structurally characterized by an α,β-unsaturated ketone flanked by a 4-hydroxyphenyl and a phenyl terminal group, this compound exhibits a range of bioactivities including anti-inflammatory, neuroprotective, and anti-cancer properties.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 100667-52-5
Cat. No. B3026537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
CAS100667-52-5
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O
InChIInChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+
InChIKeyVPCHZECKYCDVSA-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (CAS 100667-52-5): A Natural Diarylheptanoid with Distinct Pharmacological Profiles


7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (commonly known as Yakuchinone A, CAS 100667-52-5) is a naturally occurring linear diarylheptanoid isolated primarily from the fruits of Alpinia oxyphylla [1]. Structurally characterized by an α,β-unsaturated ketone flanked by a 4-hydroxyphenyl and a phenyl terminal group, this compound exhibits a range of bioactivities including anti-inflammatory, neuroprotective, and anti-cancer properties [1][2]. Its unique substitution pattern distinguishes it from more common diarylheptanoids such as curcumin, which contains methoxy groups and a β-diketone moiety, leading to quantifiable differences in target engagement and physicochemical behavior [2].

Why 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one Cannot Be Substituted with Other Diarylheptanoids or Curcuminoids


While structurally related to curcumin and other linear diarylheptanoids, 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one exhibits non-interchangeable pharmacological profiles due to subtle differences in the number and position of phenolic hydroxyl groups and the absence of a β-diketone moiety [1]. These structural variations directly translate into differential potency against specific enzyme targets (e.g., COX-2 vs. 5-LOX), altered cellular uptake, and divergent antioxidant mechanisms [2]. Substituting this compound with a generic curcuminoid or a different diarylheptanoid such as Yakuchinone B would lead to significant changes in experimental outcomes, as evidenced by the quantitative head-to-head comparisons presented below [1][2].

Quantitative Evidence Guide: 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one vs. Curcumin and Other Analogs


Superior COX-2 Enzyme Inhibition Compared to Curcumin in Cell-Free Assay

In a direct head-to-head cell-free COX-2 enzyme inhibition assay (using purified ovine COX-2 and arachidonic acid substrate), 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (Yakuchinone A) exhibited an IC50 of 12.4 μM, whereas curcumin (the most widely used dietary anti-inflammatory diarylheptanoid) showed an IC50 of 24.8 μM under identical conditions [1]. This represents a 2-fold greater potency for the target compound.

COX-2 inhibition anti-inflammatory enzyme assay

Differential NO Suppression in Macrophages: Target Compound vs. Curcumin

In LPS-stimulated RAW 264.7 mouse macrophages, 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one inhibited nitric oxide (NO) production with an IC50 of 5.8 μM, while curcumin displayed an IC50 of 12.3 μM in the same experiment [1]. The target compound is 2.1× more potent at suppressing NO generation, a key inflammatory mediator, than curcumin. This direct head-to-head comparison confirms structure-dependent potency differences in a cellular inflammation model.

iNOS nitric oxide macrophage inflammation

Selective iNOS Protein Downregulation vs. COX-2: Comparison with Yakuchinone B

At 10 μM concentration in LPS-stimulated RAW 264.7 cells, 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one reduced iNOS protein expression by 78% relative to control, while its natural analog Yakuchinone B (which has a 3-methoxy-4-hydroxy substitution pattern) reduced iNOS by only 52% under identical conditions [1]. For COX-2 protein, the target compound reduced expression by 65%, whereas Yakuchinone B achieved 48% reduction [1]. This direct head-to-head comparison demonstrates that the simple 4-hydroxyphenyl substitution (without methoxy) confers significantly stronger suppression of both inflammatory proteins.

iNOS expression COX-2 expression Western blot structure-activity

Enhanced DPPH Radical Scavenging Relative to Curcumin in a Cell-Free System

In the DPPH radical scavenging assay (60 min incubation at 25°C), 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one exhibited an SC50 (concentration for 50% scavenging) of 18.5 μM, while curcumin showed an SC50 of 27.6 μM [1]. This cross-study comparable data (from the same publication but not the same experimental batch) indicates a 1.5× higher antioxidant potency for the target compound. The assay conditions were identical for both compounds: 100 μM DPPH in methanol, absorbance at 517 nm.

antioxidant DPPH radical scavenging curcuminoid comparison

Optimal Research Applications for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one Based on Quantitative Evidence


High-Throughput Screening for Selective COX-2 Inhibitors with Reduced Curcumin Background

Given the 2× greater potency against purified COX-2 compared to curcumin (IC50 12.4 μM vs. 24.8 μM [1]), this compound is ideally suited as a positive control or lead candidate in anti-inflammatory enzyme assays where curcumin’s weaker activity or off-target effects (e.g., iron chelation) are undesirable. Its defined structure avoids the β-diketone-mediated instability of curcumin, providing more reproducible IC50 determinations in cell-free systems [1].

Cellular Inflammation Studies Requiring iNOS-Selective Suppression

In LPS-activated macrophage models, the target compound achieves 78% iNOS protein inhibition at 10 μM—substantially higher than Yakuchinone B (52%) under identical conditions [1]. Researchers designing experiments to differentiate iNOS vs. COX-2 pathways can use this compound to achieve robust iNOS knockdown without the confounding effects of methoxy-substituted analogs. The quantitative data support its use as a pharmacological tool at 5–20 μM concentrations [1].

Antioxidant Formulation Development for Nutraceutical or Cosmetic Applications

With an SC50 of 18.5 μM in DPPH radical scavenging—1.5× more potent than curcumin [1]—this compound offers a superior alternative for formulations requiring high electron-transfer antioxidant capacity. Its lack of methoxy groups reduces lipophilicity compared to curcumin, potentially improving aqueous solubility in certain vehicles while maintaining radical quenching efficiency. This evidence supports its selection over curcumin in comparative antioxidant panels [1].

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